molecular formula C6H12Cl2N4 B6245025 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers CAS No. 2408975-49-3

3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers

Cat. No.: B6245025
CAS No.: 2408975-49-3
M. Wt: 211.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-amine dihydrochloride is a chemical compound that features a triazole ring fused to a cyclobutane ring, with an amine group attached to the cyclobutane ring. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid.

Synthetic Routes and Reaction Conditions:

  • Huisgen Cycloaddition: One common synthetic route involves the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

  • Subsequent Cyclization: The resulting triazole can then undergo cyclization with a suitable diene to form the cyclobutane ring.

  • Amination: The cyclobutane ring is then functionalized with an amine group through reductive amination or other suitable methods.

  • Formation of Dihydrochloride: Finally, the amine group is protonated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The triazole ring can undergo reduction reactions to form amines or other reduced derivatives.

  • Substitution: The triazole and cyclobutane rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Amines, hydrazines, and other reduced forms.

  • Substitution Products: Various substituted triazoles and cyclobutanes.

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-amine dihydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with triazole and cyclobutane motifs.

  • Biology: The compound can be used as a probe in biological studies to investigate the interactions of triazole-containing molecules with biological targets.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-amine dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

  • 1,2,3-Triazole derivatives: These compounds share the triazole ring but may have different substituents or fused rings.

  • Cyclobutane derivatives: Compounds with cyclobutane rings that may or may not contain additional functional groups.

  • Triazole-cycloalkane hybrids: Other compounds that combine triazole rings with different cycloalkanes.

Uniqueness: 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-amine dihydrochloride is unique due to its specific combination of a triazole ring fused to a cyclobutane ring, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2408975-49-3

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.